11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Overview
Description
The compound appears to contain a pyrazolidine core, which is a type of heterocyclic compound. Pyrazolidines and their derivatives have been studied for their potential biological and pharmacological activities . They are known to exhibit a wide range of properties, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its physical and chemical properties, as well as its biological activity. For instance, the presence of a hydroxyl group can enhance a compound’s antioxidant properties .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the hydroxyl group is a reactive functional group that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by factors like its molecular structure and the presence of certain functional groups .Scientific Research Applications
Synthesis Methodologies and Related Compounds
Synthetic Approaches
The synthesis of complex molecules often involves multi-step processes to introduce specific functional groups and to build the desired scaffold. For example, the synthesis of (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a (+)‐Sparteine surrogate, involves asymmetric synthesis techniques using laburnum anagyroides seeds and organolithium reagents, showcasing the types of methodologies that might be employed in synthesizing complex compounds like the one (Dixon, McGrath, & O’Brien, 2006).
Crystal Structure Analysis
Understanding the crystal structure of complex molecules is crucial for determining their potential applications. Studies on compounds with diazatricyclo trideca dienone structures often utilize single crystal XRD for this purpose, as seen in the research on ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate (Magerramov et al., 2010). Such analyses can reveal the conformations and stereochemistry critical for the compound's reactivity and potential biological activity.
Heterocyclic Derivatives and Biological Activity
The creation of heterocyclic derivatives containing specific scaffolds like pyrazolopyrimidines and their evaluation for biological activities, such as anticancer and anti-inflammatory properties, represents a significant area of research. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of complex heterocyclic compounds (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Compounds like “11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” often target specific enzymes or receptors in the body. For example, many pyrazoline derivatives are known to have biological and pharmacological activities .
Biochemical Pathways
The compound could affect various biochemical pathways. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules within the cell .
properties
IUPAC Name |
11-[2-[3-hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c33-26-14-22(9-10-23(26)28-24(15-29-30-28)20-5-2-1-3-6-20)35-12-11-31-16-19-13-21(18-31)25-7-4-8-27(34)32(25)17-19/h1-10,14,19,21,24,28-30,33H,11-13,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIVDYXHDNWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC(=C(C=C4)C5C(CNN5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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